molecular formula C13H21NO2 B14412531 2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- CAS No. 87237-37-4

2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)-

Cat. No.: B14412531
CAS No.: 87237-37-4
M. Wt: 223.31 g/mol
InChI Key: FGOPTJAFXSPMFP-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- is a heterocyclic organic compound. It belongs to the class of 1-hydroxy-2-pyridones, which are known for their biological activities, particularly antibacterial and antifungal properties . This compound is characterized by a pyridinone ring with a hydroxyl group at the 1-position and a 2,4,4-trimethylpentyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2-pyridones, including 2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)-, typically involves the reaction of a pyrone with a hydroxylammonium salt in the presence of an alkali metal carbonate or hydrogen carbonate . The general reaction scheme is as follows:

    Starting Material: Pyrone

    Reagent: Hydroxylammonium salt

    Catalyst: Alkali metal carbonate or hydrogen carbonate

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 1-hydroxy-2-pyridones can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 1-position can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridinone ring.

Scientific Research Applications

2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s antibacterial and antifungal properties make it useful in studying microbial resistance and developing new antimicrobial agents.

    Medicine: It has potential therapeutic applications due to its biological activities, including the treatment of infections and inflammatory conditions.

    Industry: The compound is used in the formulation of various industrial products, such as coatings, adhesives, and polymers, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.

    Pathways Involved: It interferes with the synthesis of essential cellular components, such as proteins and nucleic acids, by inhibiting key enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2-pyridone
  • 1-Hydroxy-4-methyl-6-cyclohexyl-2-pyridone
  • 1-Hydroxy-4-methyl-6-[4-(4-chlorophenoxy)phenoxymethyl]-2-pyridone

Uniqueness

2(1H)-Pyridinone, 1-hydroxy-6-(2,4,4-trimethylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,4-trimethylpentyl group at the 6-position enhances its lipophilicity and membrane permeability, making it more effective as an antimicrobial agent compared to its analogs .

Properties

CAS No.

87237-37-4

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-hydroxy-6-(2,4,4-trimethylpentyl)pyridin-2-one

InChI

InChI=1S/C13H21NO2/c1-10(9-13(2,3)4)8-11-6-5-7-12(15)14(11)16/h5-7,10,16H,8-9H2,1-4H3

InChI Key

FGOPTJAFXSPMFP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC(=O)N1O)CC(C)(C)C

Origin of Product

United States

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